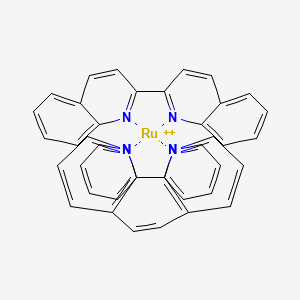
(2,2'-Bipyridine)(2,2'-biquinoline)(1,10-phenanthroline)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) is a complex compound that belongs to the family of ruthenium-polypyridine complexes. These complexes are known for their rich electrochemical and photophysical properties, making them attractive for various scientific and industrial applications . The compound consists of ruthenium(II) ion coordinated with three different ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 1,10-phenanthroline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) typically involves the reaction of ruthenium(II) chloride with the respective ligands in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center . The resulting complex is then purified using chromatographic techniques.
Industrial Production Methods
This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques such as recrystallization and column chromatography .
化学反应分析
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) undergoes various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, ethanol, or water under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may regenerate the ruthenium(II) complex .
科学研究应用
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon light absorption, an electron is transferred from the ruthenium center to one of the ligands, creating an excited state. This excited state can participate in various photochemical and photophysical processes, including energy transfer, electron transfer, and the generation of reactive oxygen species . The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological studies or electron transfer in catalytic reactions .
相似化合物的比较
Similar Compounds
(2,2’-Bipyridine)(1,10-phenanthroline)ruthenium(II): This compound is similar but lacks the 2,2’-biquinoline ligand, which may affect its photophysical properties and reactivity.
(2,2’-Bipyridine)(2,2’-biquinoline)ruthenium(II): This compound lacks the 1,10-phenanthroline ligand, which can influence its electronic properties and stability.
(2,2’-Bipyridine)(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II): This compound includes a substituted bipyridine ligand, which can alter its photophysical and electrochemical behavior.
Uniqueness
The uniqueness of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) lies in its combination of three different ligands, which provides a unique set of photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics, as well as in catalytic processes where multiple coordination sites are beneficial .
属性
分子式 |
C40H28N6Ru+2 |
|---|---|
分子量 |
693.8 g/mol |
IUPAC 名称 |
1,10-phenanthroline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C12H8N2.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-8H;1-8H;/q;;;+2 |
InChI 键 |
XSIWSXAJVPHLSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


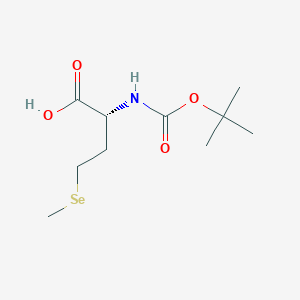
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
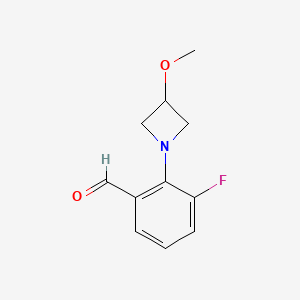
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
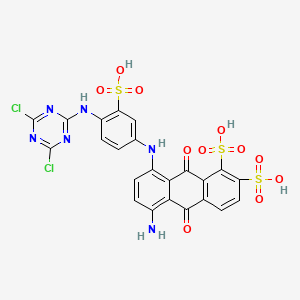
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
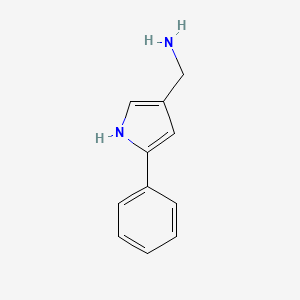
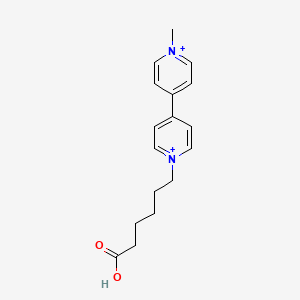
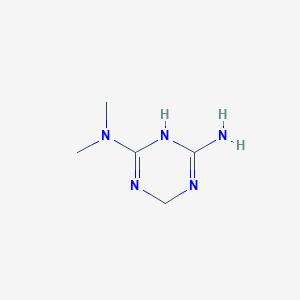
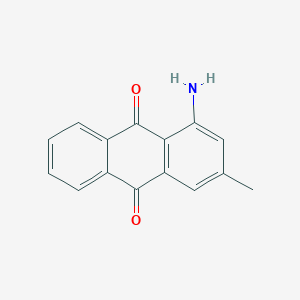
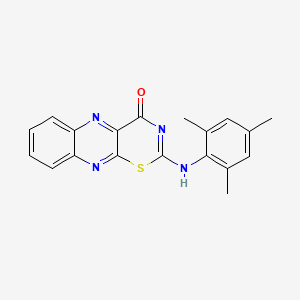
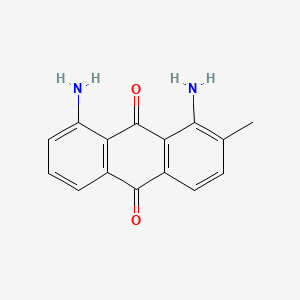

![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
